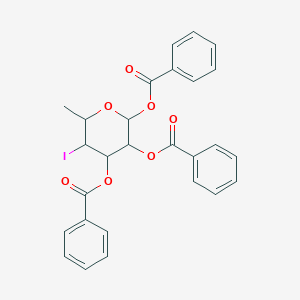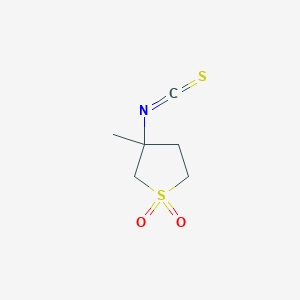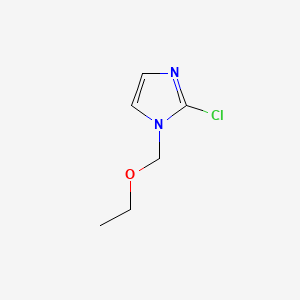
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate” is a chemical compound with the molecular formula C27H23IO7 and a molecular weight of 586.4 g/mol1. It’s primarily used as an intermediary for the synthesis of certain antiviral drugs, specifically those combating HIV and Herpes2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods including bromination, benzyl protection, and halogen exchange reactions3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it can be inferred from its molecular formula C27H23IO71.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been involved in reactions such as Suzuki coupling and Ullmann coupling3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C27H23IO7 and it has a molecular weight of 586.4 g/mol1.Scientific Research Applications
Radiotracer Synthesis for Imaging
A study by Gao et al. (2018) discussed the synthesis of carbon-11-labeled CK1 inhibitors, potentially used as PET radiotracers for imaging in Alzheimer's disease. Although not directly related to the specific compound , this research demonstrates the broader context of synthesizing radiolabeled compounds for medical imaging and diagnostics, highlighting the importance of such chemical syntheses in developing tools for neurological disease investigations (Gao, Wang, & Zheng, 2018).
Plant Glucosylation Reactions
Lim et al. (2002) investigated the activity of Arabidopsis glycosyltransferases toward benzoates, including their role in the glucosylation of various benzoic acids. This study provides insights into how plants metabolize benzoate compounds, which could have implications for understanding the metabolic pathways of similar compounds, including the one (Lim et al., 2002).
Investigation of Mesomorphic Properties
Research by Milewska et al. (2015) on chiral benzoates and fluorobenzoates revealed their mesomorphic properties, including the observation of antiferroelectric smectic phases and direct transitions from antiferroelectric to isotropic phases. These findings contribute to the understanding of liquid crystalline behaviors in benzoate derivatives, which could extend to the study of "(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate" and its potential applications in liquid crystal displays or other technologies (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds have been classified as Acute Tox. 3 Oral - Aquatic Chronic 44.
Future Directions
The future directions of this compound are not explicitly mentioned in the search results. However, given its use as an intermediary for the synthesis of antiviral drugs2, it could potentially be used in the development of new treatments for viral diseases.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
(2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBWMMOQMFEMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23IO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)


